((2S,3R)-3-Methyltetrahydrofuran-2-yl)methanesulfonyl chloride

Description

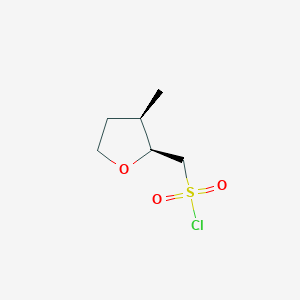

((2S,3R)-3-Methyltetrahydrofuran-2-yl)methanesulfonyl chloride is a chiral sulfonyl chloride derivative characterized by a methyl-substituted tetrahydrofuran ring. Its stereochemistry (2S,3R) confers unique reactivity in stereoselective organic syntheses, particularly as a reagent for introducing sulfonate groups. The compound’s sulfonyl chloride moiety enables nucleophilic substitution reactions, making it valuable for forming sulfonate esters or amides under controlled conditions .

Properties

IUPAC Name |

[(2S,3R)-3-methyloxolan-2-yl]methanesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO3S/c1-5-2-3-10-6(5)4-11(7,8)9/h5-6H,2-4H2,1H3/t5-,6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEAYCXRZZIOPAO-PHDIDXHHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCOC1CS(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCO[C@@H]1CS(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2S,3R)-3-Methyltetrahydrofuran-2-yl)methanesulfonyl chloride typically involves the reaction of (2S,3R)-3-methyltetrahydrofuran-2-ol with methanesulfonyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include low temperatures to prevent side reactions and to ensure high yield and purity of the product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and optimized reaction conditions can lead to higher throughput and consistent product quality. Additionally, the purification of the compound may involve techniques such as distillation or recrystallization to remove impurities and achieve the desired purity levels.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The methanesulfonyl (Ms) group acts as an excellent leaving group, enabling SN2 displacements. Key reactions include:

Alcohol/Alkoxide Substitution

Reaction with alcohols or alkoxides generates sulfonate esters. For example:

-

Conditions : Requires a non-nucleophilic base (e.g., triethylamine) in anhydrous solvents like dichloromethane or THF .

-

Stereochemical Impact : Retention of configuration at the tetrahydrofuran C2 and C3 centers due to the SN2 mechanism .

Amine Substitution

Primary and secondary amines react to form sulfonamides:

-

Stability : Sulfonamides resist hydrolysis under acidic/basic conditions, making them robust intermediates .

-

Deprotection : Requires strong reducing agents (e.g., LiAlH4) .

Elimination Reactions

Under basic conditions, the compound undergoes elimination to form sulfene intermediates:

-

Mechanism : E1cb pathway involving deprotonation at the α-carbon .

-

Applications : Sulfene intermediates participate in cycloadditions or form sultones with α-hydroxyketones .

Cyclization and Heterocycle Formation

The tetrahydrofuran ring facilitates intramolecular reactions:

Sultone Formation

Reaction with α-hydroxyketones yields five-membered sultones:

Protection/Deprotection Strategies

The Ms group serves as a temporary protecting group for alcohols:

Stereochemical Influence on Reactivity

The (2S,3R) configuration impacts reaction pathways:

Scientific Research Applications

Synthesis of Pharmaceutical Compounds

((2S,3R)-3-Methyltetrahydrofuran-2-yl)methanesulfonyl chloride is primarily used as a sulfonylating agent in the synthesis of various pharmaceutical compounds. It facilitates the introduction of sulfonyl groups into organic molecules, which can enhance their pharmacological properties.

Key Examples :

- Anticoagulants : Compounds derived from this sulfonyl chloride have been explored for their potential as Factor Xa inhibitors, which are crucial in developing new anticoagulant therapies .

- Antiviral Agents : Research indicates that derivatives synthesized using this compound exhibit antiviral activity against several viruses, including hepatitis and HIV .

Bioconjugation Techniques

The compound can also be utilized in bioconjugation processes to attach biomolecules such as peptides or proteins to small molecules. This application is vital in drug delivery systems and the development of targeted therapies.

Applications :

- Targeted Drug Delivery : By conjugating therapeutic agents with targeting moieties through the sulfonyl group, researchers can enhance the specificity and efficacy of drug delivery systems.

- Diagnostic Tools : The ability to attach fluorescent markers or other detectable agents allows for the development of advanced diagnostic tools in medical research.

Study A: Synthesis of Anticoagulant Derivatives

A study focused on synthesizing a series of anticoagulant agents using this compound as a key intermediate. The resulting compounds demonstrated significant inhibition of Factor Xa with IC50 values in the nanomolar range, indicating their potential as effective anticoagulants .

Study B: Antiviral Activity Assessment

In another investigation, derivatives synthesized from this compound were tested for antiviral activity against HIV. The results showed that certain derivatives inhibited viral replication effectively, suggesting a promising avenue for developing new antiviral medications .

Conclusion and Future Directions

This compound serves as a versatile building block in organic synthesis with significant implications in pharmaceutical research. Its applications range from synthesizing novel drug candidates to enhancing bioconjugation techniques for targeted therapies.

Future research should focus on:

- Mechanistic Studies : Understanding the mechanisms by which these compounds exert their biological effects.

- Structural Modifications : Exploring variations in the chemical structure to optimize efficacy and reduce potential side effects.

- In Vivo Studies : Conducting comprehensive studies to assess safety and efficacy in living organisms before clinical application.

This compound's unique properties make it an essential tool in modern medicinal chemistry and drug development.

Mechanism of Action

The mechanism of action of ((2S,3R)-3-Methyltetrahydrofuran-2-yl)methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile. For example, in the synthesis of sulfonamide derivatives, the compound reacts with amines to form a sulfonamide bond, which can influence the biological activity of the resulting molecule.

Comparison with Similar Compounds

Methanesulfonyl Chloride

Molecular Formula : CH₃SO₂Cl

Molecular Weight : 114.55 g/mol

Key Properties :

- Reactivity : A simple sulfonyl chloride widely used for sulfonation reactions. Its small size and high electrophilicity facilitate rapid reactions with alcohols, amines, and thiols.

- Safety : Classified as highly toxic (H301, H311, H330), corrosive (H314), and hazardous to aquatic systems (H412) .

- Applications : Common in peptide synthesis and as a catalyst in esterifications.

Comparison :

Trifluoromethanesulfonyl Chloride (CF₃SO₂Cl)

Molecular Formula : CClF₃O₂S

Molecular Weight : 168.52 g/mol

Key Properties :

- Physical Data : Boiling point 29–32°C, density 1.583 g/mL .

- Reactivity : The electron-withdrawing trifluoromethyl group enhances electrophilicity, making it superior for activating leaving groups in aromatic substitutions.

- Applications : Used in triflation reactions to stabilize anions in intermediates.

Comparison :

- The target compound lacks the strong electron-withdrawing CF₃ group, resulting in lower electrophilicity. This may limit its utility in reactions requiring extreme activation.

- Trifluoromethanesulfonyl chloride’s lower boiling point indicates higher volatility, necessitating stricter handling protocols compared to the tetrahydrofuran derivative .

((2S,3R)-3-Dodecyloxiran-2-yl)methyl Methanesulfonate

Molecular Formula: Not explicitly provided (structural analog from ). Key Properties:

- Reactivity : A sulfonate ester synthesized via methanesulfonyl chloride and an epoxide-containing alcohol. Sulfonate esters are less reactive than sulfonyl chlorides, acting as stable intermediates.

- Applications : Used in lipophilic compound synthesis due to its long alkyl chain.

Comparison :

- The target compound’s sulfonyl chloride group is more reactive than the sulfonate ester, enabling direct substitution without requiring additional activation.

Data Table: Comparative Overview

Biological Activity

((2S,3R)-3-Methyltetrahydrofuran-2-yl)methanesulfonyl chloride is a compound of growing interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant case studies.

This compound is derived from methanesulfonyl chloride (MsCl), which is known for its reactivity in organic synthesis. The compound features a tetrahydrofuran ring that contributes to its stereochemistry and biological interactions. The general formula can be expressed as:

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Electrophilic Reactivity : The methanesulfonyl group acts as an electrophile, enabling the compound to participate in nucleophilic substitution reactions. This property is crucial for its interactions with biological macromolecules, such as proteins and nucleic acids.

- Antimicrobial Activity : Preliminary studies suggest that derivatives of methanesulfonyl chloride exhibit antibacterial properties. For instance, compounds with similar sulfonamide functionalities have shown effectiveness against various bacterial strains, including resistant strains like MRSA .

- Cytotoxic Effects : Research indicates that certain sulfonamide compounds can induce apoptosis in cancer cells. The mechanism often involves the inhibition of specific enzymes or pathways critical for cell survival .

Antimicrobial Studies

A study focusing on the antimicrobial properties of methanesulfonyl chloride derivatives found significant activity against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were reported at 62.5 µg/mL and 78.12 µg/mL, respectively . This suggests that this compound could serve as a lead compound for developing new antibiotics.

Cytotoxicity Assays

In vitro assays conducted on human cervical adenocarcinoma (HeLa) and lung carcinoma (A549) cell lines revealed that related sulfonamide compounds exhibited IC50 values ranging from 200 to 300 µg/mL . These findings indicate potential for further development in anticancer therapies.

Synthesis and Evaluation

A recent study synthesized various analogs of methanesulfonyl chloride to evaluate their biological activities. Among these, the ((2S,3R)-3-Methyltetrahydrofuran-2-yl) variant demonstrated enhanced stability and reactivity in biochemical assays compared to simpler analogs .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlighted that modifications on the tetrahydrofuran ring significantly influenced the compound's biological efficacy. For example, the presence of specific functional groups can enhance binding affinity to target proteins involved in disease pathways .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₁ClO₂S |

| Antibacterial Activity (MIC) | 62.5 µg/mL against E. coli |

| Cytotoxicity (IC50) | 226 µg/mL against HeLa cells |

| Solubility | Soluble in polar solvents |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.